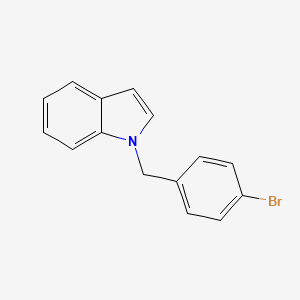

1-(4-Bromobenzyl)-1H-indole

描述

Significance of Indole (B1671886) Nucleus as a Privileged Structure Scaffold in Medicinal Chemistry

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is considered a "privileged structure" in medicinal chemistry. mdpi.comijpsr.infonih.govmdpi.com This designation stems from its recurring presence in a vast number of natural products and synthetic compounds with a wide spectrum of biological activities. ijpsr.infonih.gov The unique electronic properties of the indole nucleus, arising from the delocalization of ten π-electrons, allow it to interact with various biological targets. mdpi.comijpsr.info

The indole scaffold's versatility is a key reason for its prominence in drug discovery. mdpi.comresearchgate.net It can be readily modified at multiple positions, enabling the synthesis of large and diverse compound libraries for screening against various diseases. rsc.org Many FDA-approved drugs contain the indole core, highlighting its clinical importance. mdpi.comnih.gov These drugs target a range of conditions, including cancer, infections, inflammation, and neurological disorders. mdpi.comijpsr.com

The biological activities of indole derivatives are extensive and well-documented. They have shown promise as:

Anticancer agents: Indole-based compounds can inhibit tumor growth and induce apoptosis in cancer cells. mdpi.com

Antimicrobial agents: They exhibit activity against a variety of bacteria and fungi.

Anti-inflammatory agents: Certain indole derivatives can modulate inflammatory pathways. mdpi.com

Antiviral agents: The indole scaffold is found in several antiviral drugs. ijpsr.info

Neurological agents: Due to its structural similarity to neurotransmitters like serotonin, the indole nucleus is a key component in drugs targeting the central nervous system. ijpsr.info

The ability of the indole scaffold to mimic protein structures and bind to enzymes reversibly further enhances its value in drug design. ijpsr.info

Rationale for Bromobenzyl Substitution at the N1 Position of the Indole Ring System

The substitution of a benzyl (B1604629) group at the N1 position of the indole ring, a process known as N-benzylation, is a common strategy in medicinal chemistry to enhance the biological activity of indole derivatives. nih.gov This modification can influence the compound's steric and electronic properties, potentially leading to improved binding affinity and selectivity for its biological target. nih.gov

The specific placement of a bromine atom on the benzyl group, creating a 4-bromobenzyl substituent, offers several advantages:

Enhanced Potency: Studies have shown that the presence of a bromo substitution on the N-benzyl group of indole derivatives can enhance their biological potency. For instance, N-benzyl-indole derivatives with a 5-bromo substitution have demonstrated increased inhibitory activity against pp60(c-Src) tyrosine kinase. nih.gov

Versatile Chemical Handle: The bromine atom serves as a valuable synthetic handle for further chemical modifications. It can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse functional groups to create novel analogs.

Modulation of Physicochemical Properties: The introduction of the lipophilic bromobenzyl group can alter the compound's solubility, membrane permeability, and metabolic stability, which are crucial factors for its pharmacokinetic profile.

Overview of Academic Research Trajectories for 1-(4-Bromobenzyl)-1H-indole and Analogues

Research on this compound and its analogs has explored a range of potential applications, primarily in the field of medicinal chemistry.

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through the N-alkylation of indole with 4-bromobenzyl bromide. rsc.org This reaction is a type of nucleophilic substitution where the nitrogen atom of the indole ring attacks the benzylic carbon of the 4-bromobenzyl bromide. Various synthetic methodologies have been developed to optimize this process, including one-pot, three-component reactions that combine Fischer indolization with N-alkylation for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org

The reactivity of the 4-bromobenzyl group makes it a key site for further derivatization. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functionalities, leading to the creation of diverse libraries of indole-based compounds for biological screening.

Biological and Pharmacological Investigations

The primary focus of research on this compound and its derivatives has been the exploration of their potential as therapeutic agents.

Anticancer Activity: A significant area of investigation is the anticancer potential of these compounds. For example, a derivative, (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole, has shown promising and selective activity against leukemia cells. acs.org Another study reported on indole/1,2,4-triazole hybrids, with a 4-bromophenyl substituent, as potential tubulin polymerization inhibitors. mdpi.com

Enzyme Inhibition: Bromo-substituted N-benzyl-indole derivatives have been evaluated as inhibitors of pp60(c-Src) tyrosine kinase, an enzyme implicated in cancer progression. nih.gov

Antimicrobial Activity: While not the primary focus, the general antimicrobial properties of indole derivatives suggest that this compound and its analogs may also possess activity against various pathogens.

The table below summarizes some of the key research findings on the biological activities of this compound and related compounds.

| Compound Class | Biological Target/Activity | Key Findings |

| N-benzyl-indole derivatives with 5-bromo substitution | pp60(c-Src) tyrosine kinase inhibition | Enhanced potency compared to non-brominated analogs. nih.gov |

| (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole | Anticancer (Leukemia) | High selectivity towards leukemia cells with minimal toxicity to noncancerous cells. acs.org |

| Indole/1,2,4-triazole hybrids with 4-bromophenyl substituent | Tubulin polymerization inhibition | Investigated as potential anticancer agents. mdpi.com |

Structure

3D Structure

属性

IUPAC Name |

1-[(4-bromophenyl)methyl]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELPKLYITUXQJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 1-(4-Bromobenzyl)-1H-indole and its Direct Derivatives

The construction of the this compound framework can be achieved through various synthetic strategies, ranging from traditional multi-step sequences to more modern, efficiency-focused approaches.

Multi-Step Synthesis from Precursors

The creation of this compound and its derivatives often involves a multi-step synthetic sequence. A common strategy is the N-alkylation of an indole (B1671886) precursor with a suitable 4-bromobenzyl halide.

For instance, the synthesis of 1-(4-bromobenzyl)-5-bromo-1H-indole has been reported starting from 5-bromo-1H-indole. jocpr.com The reaction is carried out in dry N,N-Dimethylformamide (DMF), where the indole nitrogen is deprotonated with sodium hydride at 0 °C. Subsequently, 4-bromobenzyl bromide is added, and the reaction mixture is stirred at room temperature for 4 hours to yield the desired product. jocpr.com This method highlights a general approach for introducing the 4-bromobenzyl group onto the indole nitrogen.

Similarly, the synthesis of N-(4-Bromobenzyl)-1H-indole-2-carbohydrazide involves a multi-step process starting from commercially available substituted benzyl (B1604629) chloride. mdpi.com The benzyl chloride is first reacted with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to form the corresponding benzyl hydrazine. mdpi.com This intermediate is then coupled with 1H-indole-2-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) as a coupling agent in dichloromethane (B109758) to afford the final product. mdpi.com

Another example involves the synthesis of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-(substituted)-indole derivatives, which starts from 4-bromoaniline (B143363) and proceeds through a multi-step synthesis. iajps.com While the full synthesis is complex, a key step involves the electrophilic substitution at the 1-position of the indole ring with various halides, demonstrating a common pathway for derivatization. iajps.com

These multi-step syntheses, while effective, often require purification at each stage and can be time-consuming. However, they offer a high degree of control over the final structure.

Microwave-Assisted Synthesis Techniques for Related Indolyl Chalcones

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technique has been successfully applied to the synthesis of indolyl chalcones, which are structurally related to this compound and can serve as precursors for more complex molecules.

One study reports the microwave-assisted synthesis of α-cyano bis(indolyl)chalcones with significant rate enhancement and improved yields. nih.gov Another work describes the synthesis of various indolyl chalcones by condensing substituted acetophenones with indole-3-carboxaldehyde (B46971) under microwave irradiation in the presence of sodium hydroxide (B78521). scholarsresearchlibrary.comresearchgate.net This method offers a considerable reduction in reaction time, from 10-20 hours with conventional heating to just a few minutes, with yields increasing from 65-70% to 80-92%. scholarsresearchlibrary.comresearchgate.net

Solvent-free microwave-assisted synthesis of indolyl chalcones has also been achieved using Montmorillonite KSF as a catalyst, highlighting a greener approach to these compounds. jocpr.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indolyl Chalcones

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | 10-20 hours | 2 minutes | scholarsresearchlibrary.comresearchgate.net |

| Yield | 65-70% | 80-92% | scholarsresearchlibrary.comresearchgate.net |

| Solvent | Aqueous ethanol | Aqueous ethanol or solvent-free | scholarsresearchlibrary.comresearchgate.netjocpr.com |

| Catalyst | Sodium hydroxide | Sodium hydroxide or Montmorillonite KSF | scholarsresearchlibrary.comresearchgate.netjocpr.com |

Green Chemistry Approaches in Indole Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of indoles to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

One innovative approach involves a two-step reaction starting from inexpensive and widely available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.orgrsc.org This method proceeds via an Ugi multicomponent reaction followed by an acid-induced cyclization in ethanol, avoiding the need for metal catalysts and harsh reaction conditions often associated with traditional indole syntheses like the Fischer indole synthesis. rsc.orgrsc.org

Another green method for synthesizing indolemethane derivatives utilizes a recyclable and biodegradable glycerol-based carbon solid acid catalyst under solvent-free conditions at room temperature. nih.gov This process is highly efficient, with excellent yields achieved in just 5 minutes. nih.gov Similarly, a solvent-free Mannich-type addition of indole to aldehydes has been reported, offering a direct and eco-friendly route to 1,3'-diindolyl methane (B114726) derivatives. nih.gov

Microwave irradiation is another cornerstone of green indole synthesis. tandfonline.com Its use significantly reduces reaction times and often leads to higher yields compared to conventional heating methods. tandfonline.com The synthesis of bis(indolyl)methanes has been achieved using a functionalized nanocat-ferrite-L-cysteine catalyst under microwave irradiation. tandfonline.com

Fischer-Indolization and Subsequent Transformations for 4-Bromophenyl-Containing Indoles

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. rsc.org It typically involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. rsc.org This method has been employed for the synthesis of 2-arylindoles, including those containing a 4-bromophenyl group.

For example, 2-(4-bromophenyl)-1H-indole can be synthesized by condensing 4-bromophenylhydrazine with cyclohexanone (B45756) under acidic conditions, followed by aromatization. A more contemporary approach involves a one-pot, three-component Fischer indolization–N-alkylation sequence. rsc.org This rapid protocol allows for the synthesis of 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides in under 30 minutes. rsc.org

Furthermore, a metal-free variant of the Fischer indole synthesis has been developed using polyphosphoric acid (PPA) to catalyze the hydrohydrazination of alkynes with arylhydrazines. mdpi.com This method provides a valuable alternative to transition metal-catalyzed processes. The Fischer indole synthesis has also been applied in the total synthesis of complex natural products, demonstrating its robustness and broad applicability. rsc.org For instance, 2-(2-bromophenyl)-indole, a precursor for the natural product 8-desbromohinckdentine A, was synthesized via a Fischer indole reaction between phenylhydrazine hydrochloride and 2-bromoacetophenone. rsc.org

Functionalization and Derivatization Strategies of the this compound Core

The this compound scaffold offers multiple sites for further chemical modification, allowing for the generation of a diverse library of derivatives. The indole ring itself can be functionalized, and the bromobenzyl group serves as a handle for various cross-coupling reactions.

Regioselective Functionalization of the Indole Ring System

The regioselective functionalization of the indole ring is a key strategy for synthesizing substituted indole derivatives. Directing groups and specific reaction conditions can be employed to control the position of substitution.

Common approaches to obtaining indoles with substituents on the benzene (B151609) ring include:

Pyrrole (B145914) ring formation from substituted aniline (B41778) derivatives: This is a classic strategy where the final indole already contains the desired substitution pattern on the benzene ring. core.ac.uk

Benzene ring formation from substituted pyrroles: This less common approach builds the benzene ring onto a pre-existing pyrrole. core.ac.uk

Regioselective functionalization of non-substituted indoles: This involves the direct introduction of substituents onto the indole core, often utilizing transition-metal-catalyzed C-H functionalization. core.ac.uk

Directing groups attached to the indole nitrogen (N1) or at the C3 position can guide the regioselectivity of C-H functionalization. core.ac.uk For instance, a directing group at N1 can facilitate C7 functionalization, while a group at C3 can direct substitution to the C4 or C2 positions. core.ac.uk

Palladium-catalyzed C-H activation has been extensively used for the regioselective arylation, alkenylation, and alkylation of indoles. thieme-connect.comnih.gov For example, the C4 position of tryptophan derivatives can be selectively olefinated using a palladium catalyst with a directing group on the indole nitrogen. nih.gov Similarly, the C7 position of indazoles (a related heterocyclic system) has been regioselectively alkenylated without the need for a directing group. nih.gov

The regioselectivity of these reactions can also be influenced by the electronic properties of the substituents already present on the indole ring. acs.org Electron-withdrawing groups can influence the site of palladation and subsequent functionalization. acs.org

of this compound

The chemical scaffold of this compound, featuring a reactive bromine atom on the benzyl group, serves as a versatile platform for a variety of synthetic transformations. These modifications are pivotal in the development of novel compounds with potential applications in medicinal chemistry and materials science. Key synthetic strategies focus on the functionalization of the bromobenzyl moiety, the construction of fused heterocyclic systems, and the synthesis of specialized indole derivatives.

Modifications at the Bromobenzyl Moiety

The presence of a bromine atom on the benzyl group of this compound makes it a prime candidate for nucleophilic substitution and cross-coupling reactions. This allows for the introduction of diverse functional groups, significantly altering the molecule's steric and electronic properties. Such modifications can dramatically influence the biological activity of the resulting derivatives. ontosight.ai

Cross-Coupling Reactions for Bromine Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for forming carbon-carbon bonds, and it is particularly effective for the functionalization of aryl halides like this compound. This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester. mdpi.comresearchgate.net

In a typical Suzuki coupling protocol, this compound is reacted with a suitable boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like potassium carbonate or sodium hydroxide. mdpi.comchim.it The reaction is often carried out in a solvent mixture, such as toluene/ethanol/water or DMF, and may require heating to proceed efficiently. jocpr.combeilstein-journals.org This methodology allows for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position of the benzyl group, leading to the synthesis of complex biaryl structures. mdpi.comnih.gov

The efficiency of the Suzuki coupling can be influenced by several factors, including the choice of catalyst, base, solvent, and the nature of the boronic acid. For instance, the use of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been shown to be an effective catalyst, affording high yields in relatively short reaction times. mdpi.com Microwave-assisted Suzuki couplings have also been utilized to accelerate reaction times and improve yields. jocpr.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-substituted Indole Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 2-(1-Ethyl-1H-indazol-5-yl)-pyrrole-1-carboxylic acid tert-butyl ester | 84 | mdpi.com |

| 5-bromo-1H-indole | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 5-(4-methoxyphenyl)-1H-indole | 95 | ias.ac.in |

| 5-bromo-1-(4-(trifluoromethyl)benzyl)-1H-indole | Methyl acrylate | Bis(triphenylphosphine)palladium(II) chloride | CH₃COOK | DMF | (E)-methyl 3-(1-(4-(trifluoromethyl)benzyl)-1H-indol-5-yl)acrylate | 77 | jocpr.com |

This table presents data for structurally related bromo-indole compounds to illustrate the utility of the Suzuki coupling reaction.

Formation of Heterocyclic Fused Systems from Indole Precursors

The indole nucleus of this compound can serve as a building block for the construction of more complex, fused heterocyclic systems. These polycyclic structures are of significant interest due to their prevalence in natural products and their diverse pharmacological activities. jocpr.comorganic-chemistry.orgnih.gov

One common strategy involves the intramolecular cyclization of appropriately functionalized indole derivatives. For example, palladium-catalyzed intramolecular C-H activation can lead to the formation of new rings fused to the indole core. beilstein-journals.org Another approach involves the reaction of the indole nitrogen or other reactive positions on the indole ring with suitable reagents to build new heterocyclic rings. For instance, reaction with 2-(chloromethyl)oxirane can introduce a reactive epoxide group that can be used for subsequent cyclization reactions to form diazepinone-fused indoles. nih.gov

Furthermore, the development of one-pot, multi-component reactions provides an efficient pathway to complex fused systems. These reactions often involve the generation of reactive intermediates, such as benzynes, which can undergo intramolecular cyclization to form a variety of fused heterocycles. researchgate.net

Synthesis of Indole-Based Hydrazides

Indole-based hydrazides are a class of compounds that have attracted attention for their potential biological activities. nih.govresearchgate.net The synthesis of these derivatives from a this compound precursor would typically involve a multi-step sequence.

A plausible synthetic route could begin with the conversion of a carboxylic acid derivative of the indole, which can be introduced at various positions of the indole ring. This acid would then be esterified, and the resulting ester would be reacted with hydrazine hydrate to form the corresponding hydrazide. This hydrazide can then be further reacted with various aldehydes or ketones to generate a library of hydrazone derivatives. nih.govresearchgate.net

Oxidative Coupling Reactions for Indole Derivatives

Oxidative coupling reactions represent another important tool for the functionalization of indole derivatives. These reactions can be used to form carbon-carbon or carbon-heteroatom bonds, often under mild conditions. For instance, the oxidative coupling of two indole units can lead to the formation of bis-indoles, which are known to possess a range of biological properties. chim.it

Reaction Mechanisms and Pathway Elucidation

Understanding the reaction mechanisms underlying the synthesis of this compound derivatives is crucial for optimizing reaction conditions and designing new synthetic routes.

Mechanistic Studies of Key Synthetic Steps

The mechanism of the Suzuki-Miyaura coupling reaction is well-established and proceeds through a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the aryl bromide (this compound) to the Pd(0) catalyst to form a Pd(II) intermediate. This is followed by transmetalation with the boronic acid derivative, where the organic group from the boron atom is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the product and regenerates the Pd(0) catalyst, allowing the cycle to continue. nih.gov

The formation of fused heterocyclic systems can proceed through various mechanisms depending on the specific reaction. For instance, palladium-catalyzed C-H activation/cyclization reactions often involve the formation of a palladacycle intermediate. beilstein-journals.org In the case of reactions involving benzyne (B1209423) intermediates, the mechanism involves the generation of the highly reactive benzyne, followed by an intramolecular nucleophilic attack from a tethered carbanion, leading to the formation of the fused ring system. researchgate.net

Advanced Analytical and Spectroscopic Characterization

Structural Elucidation Techniques

The determination of the molecular structure of 1-(4-Bromobenzyl)-1H-indole relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the compound's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR spectroscopy for this compound would be expected to show distinct signals for each chemically non-equivalent proton. The indole (B1671886) ring protons would appear in the aromatic region, with their characteristic splitting patterns revealing their coupling relationships. The benzylic protons (CH₂) would typically appear as a singlet, and the protons of the 4-bromobenzyl group would exhibit a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the indole and bromobenzyl rings would confirm the aromatic nature of these moieties, while the signal for the benzylic carbon would appear in the aliphatic region.

While the synthesis of related indole compounds has been reported, specific, experimentally determined ¹H and ¹³C NMR data for this compound are not detailed in the available literature.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of a molecule.

For this compound (C₁₅H₁₂BrN), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the calculated theoretical mass. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is useful for determining the purity of a sample and can also be used to obtain the mass spectrum of the compound.

Detailed experimental HRMS or LC-MS data specifically for this compound have not been found in a review of the accessible scientific literature.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes vibrations of the chemical bonds within the molecule (e.g., stretching and bending).

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings and the benzylic group, C=C stretching within the aromatic rings, and C-N stretching of the indole ring. The presence of the C-Br bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum.

Specific experimental IR absorption data for this compound is not available in the surveyed literature.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

For this compound, the indole ring system is the primary chromophore. The UV-Vis spectrum would be expected to show characteristic absorption bands related to the π-π* electronic transitions within the conjugated indole system. The bromobenzyl group may also influence the position and intensity of these absorption bands. Studies on various indole derivatives have been conducted to understand their UV-Vis spectra. nih.gov

However, specific experimental UV-Vis spectral data, such as the λmax values, for this compound could not be located in the available scientific literature.

Solid-State Structural Analysis

While spectroscopic methods provide information about the molecular structure, solid-state analysis techniques are necessary to understand the arrangement of molecules in the crystalline state.

Single-Crystal X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms in the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions.

An XRD analysis of this compound would provide unambiguous confirmation of its molecular structure and connectivity. It would also reveal details about its crystal packing, including any potential π-π stacking interactions between the indole and bromobenzyl rings, and other intermolecular forces that govern the solid-state structure. While the crystal structures of many complex indole derivatives have been determined, a specific single-crystal XRD study for this compound has not been reported in the reviewed literature.

Purity and Reaction Monitoring Techniques

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental and widely used analytical technique for assessing the purity of a compound and for monitoring the progress of a chemical reaction. sigmaaldrich.com It is a simple, rapid, and cost-effective method that provides qualitative information about the components of a mixture. rsc.org

In the context of the synthesis of this compound, TLC is an indispensable tool. The stationary phase typically employed is a silica (B1680970) gel plate (Silica Gel 60 F254), which is a polar adsorbent. rsc.org The mobile phase, or eluent, is a solvent system tailored to achieve good separation of the reactants, products, and any potential byproducts. For N-benzyl indole derivatives, a common mobile phase consists of a mixture of a nonpolar solvent, such as n-hexane, and a moderately polar solvent, like ethyl acetate. rsc.orgrsc.org

The separation on a TLC plate is based on the principle of differential partitioning of the compounds between the stationary and mobile phases. More polar compounds will have a stronger affinity for the polar silica gel and will thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will be carried further by the mobile phase and exhibit a higher Rf value. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. reddit.com

For monitoring the synthesis of this compound from indole and 4-bromobenzyl bromide, a TLC plate would be spotted with the starting materials and the reaction mixture at different time intervals. researchgate.net The progress of the reaction can be visualized, often under UV light, by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. nih.gov An optimized solvent system, for instance, a 20:1 mixture of hexanes to ethyl acetate, would be expected to show a clear separation between the more polar indole and the less polar this compound product, which would have a higher Rf value. rsc.org

Table 2: Typical TLC Parameters for Monitoring the Synthesis of this compound.

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 coated on aluminum or glass plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 20:1 v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf (Indole) | Lower Rf value |

| Expected Rf (this compound) | Higher Rf value |

Upon completion of the reaction, as indicated by the consumption of the limiting reagent on the TLC plate, the product can be isolated and its purity can be initially assessed by observing a single spot on the TLC plate.

Mechanistic Studies of Biological Activity of 1 4 Bromobenzyl 1h Indole Derivatives

Anti-Inflammatory Modulatory Pathways

Research into 1-(4-bromobenzyl)-1H-indole and its structural analogs has revealed a multi-pronged approach to mitigating inflammation. These compounds can interfere with the production of inflammatory mediators, regulate cellular signaling cascades, and reduce the expression of pro-inflammatory genes.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. acs.orgnih.gov The inhibition of COX enzymes, particularly the inducible isoform COX-2, is a key mechanism for many anti-inflammatory drugs.

Studies on indole-based chalcone (B49325) derivatives, such as (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9), have demonstrated significant inhibitory effects on COX-2 activity. nih.gov In lipopolysaccharide (LPS)-activated murine macrophages (RAW264.7 cells), treatment with IC9 led to a marked reduction in COX-2 activity and a subsequent decrease in the production of prostaglandin (B15479496) E2 (PGE2), a key product of the COX-2 pathway. nih.govnih.gov The simple indole (B1671886) derivative isatin (B1672199) has also been shown to inhibit COX-2, leading to reduced PGE2 levels in LPS-stimulated macrophages. nih.gov This suggests that the indole scaffold, particularly when substituted with a bromophenyl group, is a viable pharmacophore for targeting the COX-2 enzyme. nih.gov

| Parameter | LPS-activated Cells | LPS-activated Cells + IC9 | Reference |

|---|---|---|---|

| COX-2 Activity | Increased | Reversed to control levels | nih.gov |

| PGE2 Level | Increased | Reversed to control levels | nih.gov |

Reactive Oxygen Species (ROS) are highly reactive molecules, including free radicals like superoxide (B77818) and hydroxyl radicals, that are produced during cellular metabolism. dtu.dk During inflammation, immune cells generate large amounts of ROS to combat pathogens, but excessive ROS production can lead to oxidative stress and tissue damage, perpetuating the inflammatory cycle. frontiersin.orgsemanticscholar.org

The indole derivative (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9) has been shown to counteract the increased generation of ROS in LPS-activated RAW264.7 macrophage cells. nih.gov Supplementation with IC9 reversed the elevated ROS levels, bringing them back towards baseline, which indicates a potent antioxidant effect. nih.gov This inhibition of ROS is a crucial aspect of the anti-inflammatory profile of these compounds, as ROS can act as second messengers to activate pro-inflammatory signaling pathways like NF-κB. nih.govnih.gov Another study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives found that while they exhibited anti-inflammatory effects, certain compounds could also elevate ROS levels, suggesting a complex relationship that may be structure-dependent. rsc.org

| Cell Line | Condition | Effect of IC9 | Reference |

|---|---|---|---|

| RAW264.7 Macrophages | LPS-activated | Reversed increased ROS generation | nih.gov |

Nitric oxide (NO) is a signaling molecule with diverse physiological roles. nih.gov In the context of inflammation, it is produced in large quantities by the inducible nitric oxide synthase (iNOS) enzyme. nih.gov While NO has protective functions, its overproduction contributes to inflammation and tissue damage.

Several studies have highlighted the ability of brominated indole derivatives to inhibit NO production. Bioassay-guided fractionation of extracts from the marine mollusc Dicathais orbita identified brominated indoles that significantly inhibited NO production in LPS-stimulated RAW264.7 macrophages, with purified mono-brominated indoles showing potent activity. nih.gov Similarly, the indole-based chalcone IC9 was found to reduce elevated NO levels in LPS-activated macrophages by suppressing the expression of iNOS at the mRNA level. nih.gov This indicates that these compounds regulate NO production primarily by targeting the expression of the iNOS enzyme. nih.gov

| Compound/Extract | Cell Line | Effect on NO Production | Mechanism | Reference |

|---|---|---|---|---|

| Dicathais orbita extracts | RAW264.7 | Inhibited (IC50 = 30.8 µg/mL) | Not specified | nih.gov |

| (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9) | RAW264.7 | Reversed increased NO levels | Suppression of iNOS mRNA expression | nih.gov |

| Isatin | RAW264.7 | Inhibited (IC50 ~339.8 µM) | Inhibition of iNOS | nih.gov |

Cytokines and chemokines are signaling proteins that orchestrate the inflammatory response. nih.gov Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) play a central role in initiating and amplifying inflammation. nih.gov

Brominated indoles have demonstrated the ability to suppress the production of these key inflammatory mediators. Extracts from Dicathais orbita containing brominated indoles inhibited the production of TNF-α in LPS-stimulated macrophages. nih.gov Indirubin derivatives, which are related to indoles, inhibit the release of IL-1β. nih.gov Furthermore, a study on novel indole-dithiocarbamate compounds showed that they could potently inhibit the release of both TNF-α and Interleukin-6 (IL-6), and one derivative effectively suppressed the mRNA expression of TNF-α, IL-6, and IL-1β in lung tissues. tandfonline.com This demonstrates that indole derivatives can control inflammation at the level of gene expression, reducing the synthesis of crucial pro-inflammatory cytokines.

The Nuclear Factor-kappa B (NF-κB) is a master transcription factor that controls the expression of numerous genes involved in inflammation, including iNOS, COX-2, and various pro-inflammatory cytokines. mdpi.commdpi.com In resting cells, NF-κB is held inactive in the cytoplasm; upon stimulation by inflammatory signals, it translocates to the nucleus to activate target gene expression. youtube.com

The anti-inflammatory effects of indole derivatives are strongly linked to their ability to inhibit the NF-κB pathway. tandfonline.com The indole-based chalcone IC9 was shown to prevent the nuclear translocation of NF-κB in LPS-activated RAW264.7 cells, effectively blocking this critical step in the inflammatory signaling cascade. nih.gov Other indole derivatives, such as 3-(2-bromoethyl)-indole (BEI-9) and [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (OSU-A9), have also been reported to inhibit NF-κB activation. nih.govnih.gov This interference with the NF-κB network is a key mechanism that explains the broad-spectrum anti-inflammatory activity of these compounds. nih.gov

Toll-like receptors (TLRs) are pattern recognition receptors that play a fundamental role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs), such as LPS from Gram-negative bacteria. nih.govyoutube.com TLR4, in particular, is the receptor for LPS, and its activation triggers downstream signaling cascades, including the MyD88-dependent pathway, that lead to the activation of NF-κB and the production of inflammatory mediators. youtube.comnih.govfrontiersin.org

Investigations into the indole-based chalcone IC9 revealed that its anti-inflammatory action involves the modulation of TLR signaling. nih.gov In LPS-activated macrophages, IC9 supplementation was found to down-regulate the mRNA expression of TLR4. nih.gov By targeting an upstream receptor in the inflammatory pathway, the compound can effectively prevent the initiation of the entire downstream signaling cascade that leads to inflammation. nih.gov This suggests that derivatives of this compound may act as antagonists or modulators of TLR4 signaling, representing a significant mechanism for their anti-inflammatory effects.

Cellular Antiproliferative and Anticancer Mechanisms of this compound Derivatives

The anticancer properties of this compound derivatives are attributed to a multi-faceted mechanism of action at the cellular level. These compounds have been shown to interfere with several key processes that are crucial for the survival and proliferation of cancer cells. The primary mechanisms include the induction of cell cycle arrest and apoptosis, inhibition of cellular migration, modulation of critical kinase activities, intervention in the p53-MDM2 pathway, and disruption of tubulin polymerization.

Cell Cycle Arrest Induction

A fundamental mechanism by which this compound derivatives exert their antiproliferative effects is by inducing cell cycle arrest, primarily at the G2/M phase. doi.orgnih.gov This disruption of the normal cell cycle progression prevents cancer cells from completing mitosis and dividing, ultimately leading to cell death. nih.govbioworld.com

The arrest at the G2/M checkpoint is often associated with the modulation of key regulatory proteins. For instance, treatment with certain indole derivatives has been shown to decrease the expression of cyclin B1, a critical protein for entry into mitosis. nih.gov The accumulation of cells in the G2/M phase is a hallmark of compounds that interfere with microtubule dynamics. frontiersin.org Some indole derivatives have demonstrated the ability to arrest over 80% of treated HeLa cells in the G2/M phase of the cell cycle. nih.gov

Furthermore, some indole-based compounds can also induce cell cycle arrest at the S phase, indicating that they may also interfere with DNA replication. reactionbiology.com The ability to halt the cell cycle at these crucial checkpoints is a significant contributor to the anticancer activity of this class of compounds.

Table 1: Effect of Indole Derivatives on Cell Cycle Distribution

| Compound Class | Cell Line | Effect | Reference |

| Thienopyridine Indole | MGC-803, HGC-27 | G2/M phase arrest | bioworld.com |

| Benz[f]indole-4,9-dione | A549 | G2/M phase arrest | doi.org |

| 2-(thiophen-2-yl)-1H-indole | HCT116 | S and G2/M phase arrest | reactionbiology.com |

| Stilbenoid | A549 | G2/M phase arrest | nih.gov |

Apoptosis Pathway Activation

Following cell cycle arrest, this compound derivatives can trigger programmed cell death, or apoptosis, in cancer cells. doi.orgbioworld.com This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

The intrinsic pathway is often activated in response to cellular stress, such as that caused by cell cycle arrest. This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3. nih.govplos.org The activation of caspase-3 is a central event in apoptosis, leading to the cleavage of cellular proteins and ultimately cell death. nih.gov

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. This leads to the activation of caspase-8, which can then directly activate caspase-3. nih.gov Some indole derivatives have been shown to induce apoptosis through the activation of both intrinsic and extrinsic caspase pathways. plos.org

Evidence for apoptosis induction by these compounds includes DNA fragmentation and the activation of key apoptotic proteins. nih.govnih.gov For example, treatment with certain indole derivatives leads to an increase in the number of apoptotic cells and elevated levels of apoptosis-related proteins within tumor tissues. bioworld.com

Table 2: Pro-apoptotic Activity of Indole Derivatives

| Compound Class | Cell Line | Key Observations | Reference |

| Thienopyridine Indole | MGC-803, HGC-27 | Induction of apoptosis | bioworld.com |

| Benz[f]indole-4,9-dione | A549 | Induction of apoptosis, p53 accumulation | doi.org |

| Stilbenoid | A549 | Induction of apoptosis, cytochrome c release | nih.gov |

| Vernodalin | MCF-7, MDA-MB-231 | Activation of intrinsic caspase pathway | plos.org |

Inhibition of Cell Migration

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Certain derivatives of the indole scaffold have demonstrated potent anti-migratory properties. For instance, a thienopyridine indole derivative was shown to significantly decrease the migration of MGC-803 and HGC-27 gastric cancer cells at nanomolar concentrations. bioworld.com Specifically, at a concentration of 1 nM, this compound reduced cell migration by 24% and 17% in MGC-803 and HGC-27 cells, respectively. bioworld.com

Similarly, indole-based benzenesulfonamides have been found to suppress the cell migration of MCF-7 and SK-BR-3 breast cancer cells. nih.gov The mechanism behind this inhibition of cell migration can involve the disruption of the cellular cytoskeleton and the modulation of proteins involved in cell adhesion and motility. acs.org

Modulation of Kinase Activity (e.g., EGFR, CDKs)

Many cellular processes, including cell growth, proliferation, and survival, are regulated by protein kinases. The aberrant activity of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) is a common feature of many cancers. nih.govnih.gov

Several indole-based compounds have been developed as inhibitors of EGFR. nih.govresearchgate.netmdpi.com EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation. nih.gov Benzofuran–indole hybrids, for example, have been identified as potent and selective EGFR inhibitors, showing activity against both wild-type and mutant forms of the receptor. nih.gov

CDKs are crucial for the progression of the cell cycle. nih.govyoutube.com The induction of cell cycle arrest by this compound derivatives suggests a potential role in the modulation of CDK activity. By inhibiting CDKs, these compounds can prevent the phosphorylation of key substrates required for cell cycle transitions. youtube.com While direct inhibition of CDKs by this compound itself has not been extensively detailed, the observed cell cycle arrest is consistent with the effects of known CDK inhibitors. nih.gov

Table 3: Kinase Inhibitory Activity of Indole Derivatives

| Compound Class | Target Kinase | Cell Line | IC50 | Reference |

| Benzofuran–Indole Hybrid | EGFR | PC9, A549 | Not specified | nih.gov |

| Anilino-1,4-naphthoquinone | EGFR | - | 3.96 nM | nih.gov |

| Pyrazolinyl-Indole | EGFR | - | Not specified | nih.gov |

p53-MDM2 Pathway Intervention

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest and apoptosis in response to cellular stress. nih.gov The activity of p53 is tightly regulated by its negative regulator, MDM2. nih.gov In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. nih.gov

The development of small molecules that can inhibit the interaction between p53 and MDM2 is a promising anticancer strategy. nih.govnih.gov By blocking this interaction, p53 can be stabilized and activated, restoring its tumor-suppressive functions. nih.gov This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis. nih.govnih.gov While direct evidence for this compound derivatives as p53-MDM2 inhibitors is emerging, the indole scaffold is present in known inhibitors of this pathway, suggesting that this could be a relevant mechanism of action for this class of compounds.

Tubulin Polymerization Inhibition

A primary and well-documented mechanism of action for many anticancer indole derivatives is the inhibition of tubulin polymerization. nih.govbioworld.comnih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting the dynamics of microtubule assembly, these compounds can interfere with cell division, leading to mitotic arrest and subsequent apoptosis. nih.gov

Many indole derivatives that inhibit tubulin polymerization bind to the colchicine (B1669291) binding site on β-tubulin. bioworld.com This prevents the tubulin dimers from assembling into microtubules. For example, a thienopyridine indole derivative was found to inhibit tubulin polymerization with an IC50 value of 2.505 µM. bioworld.com Another class of indole-triazole hybrids also demonstrated potent tubulin polymerization inhibition, with one compound showing an IC50 value of 3.03 µM. nih.gov

Antimicrobial Efficacy and Mechanisms

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities. nih.gov The indole ring, a privileged structure in drug discovery, serves as an excellent backbone for the development of new antimicrobial agents, with research focusing on their action against bacteria, fungi, and mycobacteria. eurekaselect.comnih.gov

Substituted indole derivatives have shown significant potential in combating both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The antibacterial efficacy is often linked to the nature and position of substituents on the indole core and the benzyl (B1604629) ring.

One area of investigation involves aminoguanidine-indole derivatives, such as (E)-2-((1-(4-bromobenzyl)-1H-indol-5-yl) methylene) hydrazine-1-carboximidamide. nih.gov Studies on related compounds have revealed that their mechanism of action can be multifaceted. For instance, the active compound 4P, a related aminoguanidine-indole derivative, was found to induce depolarization and disruption of the bacterial membrane's integrity. nih.gov Furthermore, it demonstrated inhibitory activity against dihydrofolate reductase (DHFR), an essential enzyme in bacterial metabolism. nih.gov Molecular docking studies suggest that both the aminoguanidine (B1677879) moiety and the indole structure are crucial for binding to the target enzyme. nih.gov

Another class, 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides, which are structurally similar to this compound derivatives, have exhibited high antibacterial activity against pathogenic Gram-negative bacteria. researchgate.netconsensus.app Certain derivatives showed greater potency than standard antibiotics like gentamicin (B1671437) and ciprofloxacin (B1669076) against E. coli and P. aeruginosa. researchgate.netconsensus.app The mechanism for some synthetic indole derivatives involves interfering with the respiratory metabolism of multidrug-resistant Gram-positive bacteria. nih.gov This can lead to the release of reactive oxygen species and subsequent destruction of the pathogen by phagocytic cells. nih.gov However, the outer membrane of Gram-negative bacteria, composed of lipopolysaccharides, can act as a barrier, hindering the entry and efficacy of these compounds. nih.gov

Table 1: Antibacterial Activity of Selected Indole Derivatives

| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Aminoguanidine-Indole Derivatives (e.g., 3O, 3P, 4O, 4P) | Resistant K. pneumoniae | 4 - 8 | nih.gov |

| 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides (e.g., 7a-c, 7g, 7h) | K. pneumoniae, E. coli, P. aeruginosa, S. Typhi | 0.35 - 1.25 | researchgate.netconsensus.app |

| Indole Derivatives containing Pyridinium Moieties (Compound 43) | Xanthomonas oryzae pv. oryzicola (Xoc) | EC₅₀ = 1.9 | nih.govacs.org |

The emergence of drug-resistant fungal pathogens, particularly species of Candida, has spurred the development of novel antifungal agents, with indole derivatives being a promising area of research. nih.gov These compounds have demonstrated efficacy against various fungal species, including those resistant to conventional azole antifungals. nih.govnih.gov

Mechanistic studies on specific indole derivatives have shown they can inhibit key fungal virulence factors. For example, certain derivatives can prevent the morphological transition of Candida albicans from yeast to hyphal form, a critical step in its pathogenesis. nih.govnih.gov They have also been shown to inhibit the formation of biofilms, which are structured communities of fungal cells that exhibit increased resistance to antifungal agents. nih.govnih.gov The proposed mechanism for some derivatives involves interference with the Ras-cAMP-PKA signaling pathway, which governs fungal morphogenesis and virulence. nih.gov Other mechanisms include damaging mitochondrial function, decreasing intracellular ATP content, and increasing the activity of efflux pumps. nih.gov The antifungal activity of indole derivatives can also be attributed to the inhibition of ergosterol (B1671047) synthesis, a crucial component of the fungal cell membrane. mdpi.com

Table 2: Antifungal Activity of Selected Indole Derivatives

| Compound Class | Fungal Strain | Activity/MIC (μg/mL) | Reference |

|---|---|---|---|

| Indole-Thiadiazole (2c) & Indole-Triazole (3c) | B. subtilis | 3.125 | turkjps.org |

| Indole-Thiadiazole (2h) & Indole-Triazole (3d) | S. aureus | 6.25 | nih.gov |

| Indole-Thiadiazole (2b-d) & Indole-Triazole (3b-d) | C. albicans | 3.125 | nih.gov |

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of drug-resistant strains. nih.govnih.gov Indole derivatives have emerged as a significant class of compounds with potent anti-tubercular properties, acting on various novel mycobacterial targets. nih.govnih.gov

A key target for several indole-based compounds is the mycobacterial membrane protein large 3 (MmpL3). nih.govrsc.org MmpL3 is a vital transporter responsible for translocating mycolic acid precursors across the plasma membrane, which are essential components of the unique and impermeable mycobacterial cell wall. rsc.org Indole-2-carboxamide derivatives have been rationally designed to inhibit MmpL3, with some compounds showing high activity against drug-sensitive M. tuberculosis strains and minimal cytotoxicity towards mammalian cells. rsc.org Molecular docking studies have shown these indoleamides adopting a binding profile similar to other known MmpL3 inhibitors. rsc.org

Other indole derivatives function by disrupting the integrity of the mycobacterial cell membrane. acs.orgnih.gov Cationic amphiphilic indoles have been shown to cause cell membrane permeabilization and depolarization, leading to bactericidal activity against both growing and non-growing mycobacteria. acs.orgnih.gov Another identified target is tryptophanyl-tRNA synthetase, an essential enzyme in protein synthesis. Indole propionic acid, a structural analog of tryptophan, acts as an antimicrobial by interfering with this enzyme's function. acs.org Furthermore, 1,4-azaindoles, a class of indole derivatives, show potent antitubercular activity through the noncovalent inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme critical for cell wall synthesis. nih.govnih.gov

Table 3: Antitubercular Activity and Targets of Indole Derivatives

| Compound/Derivative Class | M. tuberculosis Strain | MIC | Target | Reference |

|---|---|---|---|---|

| Indoleamide analogue (8g) | H37Rv (drug-sensitive) | 0.32 μM | MmpL3 | rsc.org |

| Indole-based aroylhydrazone (3e) | H37Rv | 0.3969 μM | InhA (putative) | researchgate.net |

| 1,4-azaindole (TBA 7371) | H37Rv | 0.78–3.12 μM | DprE1 | nih.gov |

Antiviral Properties and Viral Replication Inhibition

The structural diversity of the indole scaffold has been exploited to develop agents against a wide range of DNA and RNA viruses. acs.org Research has identified indole derivatives that inhibit viral replication through various mechanisms, targeting essential viral enzymes or processes.

For flaviviruses such as Zika virus (ZIKV), Dengue virus (DENV), and West Nile virus (WNV), the highly conserved NS2B-NS3 protease is an essential enzyme for viral replication, making it a prime drug target. nih.gov A series of 2,6-disubstituted indole compounds have been developed as potent inhibitors of the ZIKV NS2B-NS3 protease, with some compounds strongly inhibiting ZIKV replication in cell cultures. nih.gov Kinetic studies suggest a non-competitive mode of inhibition for these compounds. nih.gov Other indole alkaloid derivatives have been found to inhibit DENV and ZIKV infection by interfering with the viral replication complex, with sequencing of resistant mutants pointing to the NS4B protein as a key target. researchgate.net

Indole derivatives have also shown activity against Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B5 (CV-B5). nih.gov The mechanism often involves the inhibition of viral entry or replication stages. For instance, time-of-addition experiments with certain pyrazole (B372694) derivatives against Yellow Fever Virus (YFV), another flavivirus, indicated that the compounds achieve the highest reduction in viral titer when added post-infection, suggesting interference with viral RNA replication. frontiersin.org

Table 4: Antiviral Activity of Selected Indole Derivatives

| Compound Class | Virus | Activity/EC₅₀/IC₅₀ | Target | Reference |

|---|---|---|---|---|

| 2,6-disubstituted indoles (66, 67) | Zika Virus (ZIKV) | EC₅₀ = 1–3 μM | NS2B-NS3 Protease | nih.gov |

| Indole alkaloid derivatives (22, trans-14) | Dengue Virus (DENV), Zika Virus (ZIKV) | - | Viral Replication Complex (NS4B) | researchgate.net |

| Indole fused with thiazole (B1198619) (1a, 1b) | Herpes Simplex Virus-1 (HSV-1) | Plaque reduction | - | nih.gov |

Enzyme Inhibition and Receptor Modulation Studies

Beyond their antimicrobial and antiviral applications, indole derivatives are extensively studied for their ability to modulate host enzymes and receptors, particularly those involved in neurodegenerative diseases.

Acetylcholinesterase (AChE) inhibitors are a primary class of drugs used for the symptomatic treatment of Alzheimer's disease. nih.gov The drug donepezil (B133215), a potent AChE inhibitor, features an indanone moiety. This has inspired the design and synthesis of novel indole derivatives where the indole ring acts as a bioisosteric substitute for the indanone group. nih.gov

These newly synthesized indole derivatives, such as 2-(4-benzylpiperazin-1-yl)-1-(1H-indol-1-yl)ethanone, have been evaluated for their ability to inhibit AChE. nih.gov Many of these compounds have demonstrated potent AChE inhibitory activity, with some being more potent than donepezil itself. nih.gov Molecular docking studies of related benzyltetrahydroprotoberberine alkaloids suggest that π-π interactions between the aromatic systems of the inhibitor and key residues in the esteratic, anionic, and peripheral subsites of the AChE active site are dominant forces in the binding and inhibition mechanism. frontiersin.org These studies highlight the potential of the indole scaffold in designing novel and effective AChE inhibitors for neurodegenerative disorders. frontiersin.org

Table 5: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Alkaloid Derivatives

| Compound | IC₅₀ (μM) | Inhibition Mechanism | Reference |

|---|---|---|---|

| (7R,13aS)-7-benzylstepholidine (1a) | 40.6 ± 1 | Non-competitive | frontiersin.org |

| (7S,13aS)-7-benzylstepholidine (1b) | 51.9 ± 1 | Non-competitive | frontiersin.org |

Aromatase Enzyme Modulation

Aromatase, a cytochrome P450 enzyme, is a critical target in the management of estrogen-receptor-positive breast cancer as it catalyzes the final step in estrogen biosynthesis. nih.govnih.gov The inhibition of this enzyme is a key strategy in reducing estrogen levels. nih.gov Indole-based compounds have been investigated as potential aromatase inhibitors. frontiersin.org

Studies on various indole derivatives have demonstrated their ability to inhibit aromatase activity. For instance, a series of bis-indole derivatives were synthesized and evaluated for their aromatase inhibitory potential, with the most potent compound exhibiting an IC50 value of 0.7 µM. frontiersin.org Another study on 2-aryl indoles identified a derivative with a nitrile group at the C-3 position as the most potent, with an IC50 value of 1.61 μM. frontiersin.org Furthermore, novel indole-based derivatives have been designed and synthesized, showing strong aromatase inhibition with IC50 values as low as 10 nM. frontiersin.org While specific studies on this compound are limited, the data from related indole structures suggest that this chemical class is a promising foundation for the development of novel aromatase inhibitors.

| Compound Type | IC50 (µM) | Reference |

|---|---|---|

| Bis-indole derivative | 0.7 | frontiersin.org |

| 2-Aryl indole (with nitrile at C-3) | 1.61 | frontiersin.org |

| Novel indole-based derivative | 0.01 | frontiersin.org |

| Benzimidazole-oxadiazole derivative (5b) | 1.475 | nih.gov |

| Benzimidazole-oxadiazole derivative (5c) | 2.512 | nih.gov |

Cannabinoid Receptor (CB1) Allosteric Modulation

The cannabinoid receptor 1 (CB1), a G protein-coupled receptor, is a key component of the endocannabinoid system and plays a significant role in various physiological processes. nih.gov Allosteric modulators of the CB1 receptor offer a nuanced approach to influencing its activity, providing potential therapeutic advantages over direct agonists or antagonists. nih.gov Indole derivatives have been identified as a significant class of CB1 receptor allosteric modulators. nih.gov

The initial discovery in this area included indole derivatives such as Org27569, Org29647, and Org27759. nih.gov These compounds were found to enhance the binding of agonists while paradoxically impairing their functional activity, classifying them as negative allosteric modulators. nih.gov Subsequent research has led to the development of other indole-based allosteric modulators, including 2-phenyl-1H-indoles, which have been identified as positive allosteric modulators (PAMs). nih.gov One such racemic mixture, GAT211, is composed of an R-enantiomer that acts as a CB1R allosteric agonist and an S-enantiomer that functions as a PAM. researchgate.net While direct studies on this compound are not extensively documented, the established activity of the indole scaffold suggests that its derivatives are promising candidates for the development of novel CB1 receptor allosteric modulators.

Other Investigated Biological Activities

Antioxidant Activity

The antioxidant potential of indole derivatives has been a subject of scientific inquiry. These compounds can scavenge free radicals, which are implicated in a variety of disease pathologies. The antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method, with the results typically expressed as the half-maximal inhibitory concentration (IC50). rsc.org

Studies on ethenyl indoles have shown that their antioxidant activity is dependent on the nature of the substituents on the phenyl ring. rsc.org Derivatives with electron-donating groups exhibit antioxidant properties comparable to that of vitamin E. For instance, a hydroxy-substituted ethenyl indole demonstrated an IC50 of approximately 24 μM, which is comparable to the IC50 of vitamin E (around 26 μM). rsc.org This highlights the potential of the indole nucleus to serve as a scaffold for the development of effective antioxidants.

| Compound Type | IC50 (µM) | Assay | Reference |

|---|---|---|---|

| Hydroxy-substituted ethenyl indole | ~24 | DPPH | rsc.org |

| Other ethenyl indoles | 30-63 | DPPH | rsc.org |

| Vitamin E (standard) | ~26 | DPPH | rsc.org |

Antidiabetic Mechanisms (e.g., insulin (B600854) sensitizing, glucose lowering effects)

Derivatives of this compound have been investigated for their potential in managing diabetes. One of the key mechanisms explored is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase. nih.gov By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, leading to a reduction in postprandial hyperglycemia. nih.gov

A study on 3,3-di(1H-indole-3-yl)-1-(4-bromobenzyl)-5-bromoindolin-2-one, a derivative of the core structure, demonstrated significant inhibitory activity against both α-glucosidase and α-amylase. nih.gov These compounds generally showed stronger inhibition of α-glucosidase compared to the standard drug acarbose, and a desirable lower inhibition of α-amylase, which may reduce gastrointestinal side effects. nih.gov

| Compound | α-Glucosidase Inhibition (%) | α-Amylase Inhibition (%) | Reference |

|---|---|---|---|

| 3,3-Di(1H-indole-3-yl)-1-(4-bromobenzyl)-5-bromoindolin-2-one (1n) | Data not specified for individual compound | Data not specified for individual compound | nih.gov |

| General range for tested 3,3-di(indolyl)indolin-2-ones | 37 ± 11 to 94 ± 3 | 72 ± 5 to 92 ± 4 | nih.gov |

| Acarbose (standard) | 19 ± 5 | Data not specified | nih.gov |

Antihypertensive Effects

The indole nucleus is present in various compounds that exhibit cardiovascular effects, including antihypertensive activity. The mechanisms underlying these effects can be diverse, involving interactions with various receptors and enzymes that regulate blood pressure.

One study described the synthesis of a pyrrolo analogue of labetalol, 5-[hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]-1H-indole-7-carboxamide, which was found to reduce blood pressure in spontaneously hypertensive rats with an ED50 of 5 mg/kg when administered orally. nih.gov This compound acts as a nonselective beta-adrenoceptor antagonist and a weaker alpha-adrenoceptor antagonist, with a preference for α1-receptors. nih.gov It also displayed significant intrinsic sympathomimetic activity at β-adrenoceptors. nih.gov While this is not a direct derivative of this compound, it illustrates the potential of the indole scaffold in the development of new antihypertensive agents.

Antiparasitic Actions (e.g., against Plasmodium falciparum, antileishmanial)

Indole derivatives have shown promise as antiparasitic agents, with activity reported against a range of protozoan parasites, including those responsible for malaria and leishmaniasis.

Synthetic indole derivatives have been evaluated for their activity against Plasmodium falciparum, the parasite that causes the most severe form of malaria. Diamidine indole derivatives have demonstrated excellent inhibitory activity, with IC50 values in the nanomolar range against the W2 strain of P. falciparum. nih.gov

In the context of leishmaniasis, which is caused by Leishmania species, indole-based compounds have also been investigated. The association of the indole ring with other heterocyclic structures, such as β-lactams, has yielded compounds with potent antileishmanial activity against L. major promastigotes. nih.gov

| Compound Type | Organism | IC50 | Reference |

|---|---|---|---|

| Diamidine indole derivatives | Plasmodium falciparum (W2 strain) | Nanomolar range | nih.gov |

| Indole-β-lactam hybrids | Leishmania major (promastigotes) | Comparable to Amphotericin B | nih.gov |

| 1,4-dihydropyridine compound 4 | Leishmania amazonensis (amastigotes) | 3.1 µM | nih.gov |

| 1,4-disubstituted-1,2,3 triazole compound 6 | Leishmania amazonensis (promastigotes) | 14.64 µM | mdpi.com |

| 1,4-disubstituted-1,2,3 triazole compound 6 | Leishmania amazonensis (intracellular amastigotes) | 17.78 µM | mdpi.com |

Modulation of Intestinal Epithelial Barrier Function and Mucin Production

The intestinal epithelial barrier is a critical defense mechanism, and its integrity is paramount for maintaining gut homeostasis. gutmicrobiotaforhealth.com Indole and its derivatives, produced by the gut microbiota from tryptophan, have been shown to play a significant role in reinforcing this barrier. researchgate.netnih.gov These compounds can enhance the expression of tight junction and adherens junction-associated molecules, which are crucial for maintaining the structural integrity of the epithelium. nih.gov An increase in the expression of these junctional proteins helps to reduce intestinal permeability, often referred to as "leaky gut," thereby preventing the translocation of harmful substances from the gut lumen into the bloodstream. researchoutreach.org

Furthermore, indole derivatives contribute to the chemical barrier of the gut by modulating the production of mucins. nih.gov Mucins are high-molecular-weight glycoproteins that form the protective mucus layer lining the intestinal epithelium. nih.gov This mucus layer acts as a physical barrier, preventing direct contact of luminal bacteria and other antigens with the epithelial cells. gutmicrobiotaforhealth.com Studies have indicated that certain indole derivatives can stimulate the expression of mucin genes, such as MUC2, leading to a thicker and more robust mucus layer. nih.gov This enhanced mucin production is a key component of the innate host defense in the gastrointestinal tract. nih.gov

| Effect of Indole Derivatives on Intestinal Barrier | Mechanism | Outcome |

| Enhancement of Epithelial Barrier Integrity | Increased expression of tight junction and adherens junction proteins. nih.gov | Reduced intestinal permeability and prevention of pathogen translocation. researchgate.netresearchoutreach.org |

| Increased Mucin Production | Stimulation of mucin gene expression (e.g., MUC2). nih.gov | Formation of a thicker, more protective mucus layer. nih.gov |

Glucagon-Like Peptide-1 (GLP-1) Secretion Modulation

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone secreted by intestinal L-cells that plays a crucial role in glucose homeostasis. nih.gove-enm.org It stimulates glucose-dependent insulin secretion, inhibits glucagon (B607659) release, and slows gastric emptying. nih.govnih.gov Emerging evidence suggests that indole and its derivatives can modulate the secretion of GLP-1. endocrine-abstracts.orgnih.gov

Studies using in vitro models, such as the STC-1 and GLUTag enteroendocrine cell lines, have demonstrated that indole can directly stimulate GLP-1 secretion. endocrine-abstracts.orgnih.gov The proposed mechanisms for this stimulation include the modulation of ion channel activity and intracellular calcium levels in L-cells. researchgate.net Specifically, indole has been shown to increase calcium mobilization in these cells, a key trigger for hormone secretion. endocrine-abstracts.org However, the effect of indoles on GLP-1 secretion can be complex, with some studies reporting a biphasic response, where short-term exposure stimulates secretion while longer exposure may have an inhibitory effect. nih.gov This highlights the intricate regulatory role these microbial metabolites play in host metabolism. The modulation of GLP-1 secretion by indole derivatives represents a potential link between the gut microbiota, tryptophan metabolism, and glycemic control. nih.gov

| Modulator | Cell/Animal Model | Effect on GLP-1 Secretion | Potential Mechanism |

| Indole | STC-1 cells, primary murine colonic crypts | Stimulation endocrine-abstracts.org | Increased intracellular calcium mobilization endocrine-abstracts.orgresearchgate.net |

| Indole | GLUTag cells | Biphasic: Short-term stimulation, long-term inhibition nih.gov | Affects action potential waveform and ATP production nih.gov |

| Indole | Murine intestinal organoids | Dose-dependent increase in calcium mobilization in L-cells endocrine-abstracts.org | Activation of Transient Receptor Potential A1 (TRPA1) ion channel endocrine-abstracts.org |

Structure Activity Relationship Sar and Ligand Design Principles

Identification of Key Pharmacophoric Features within the 1-(4-Bromobenzyl)-1H-indole Scaffold

The this compound scaffold possesses distinct pharmacophoric features that are crucial for its interaction with biological targets. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this scaffold, the key features can be broadly categorized as follows:

The Indole (B1671886) Moiety: The indole ring system, a common motif in many biologically active compounds, often serves as a crucial hydrophobic and aromatic interaction domain. nih.govnih.gov The nitrogen atom within the indole ring can also act as a hydrogen bond donor, further contributing to target binding. The planar nature of the indole ring facilitates π-π stacking interactions with aromatic residues in the binding pockets of target proteins.

The 4-Bromophenyl Moiety: The bromo-substituted phenyl ring is a critical component of the pharmacophore. The bromine atom, a halogen, can participate in specific interactions such as halogen bonding, which is an increasingly recognized non-covalent interaction in drug design. The phenyl ring itself provides a platform for further hydrophobic and aromatic interactions.

Pharmacophore models for N-benzylindole inhibitors often highlight the importance of a hydrophobic aromatic feature (the indole), another aromatic feature (the benzyl (B1604629) ring), and a potential hydrogen bond acceptor/donor (the indole nitrogen). mdpi.commdpi.com The specific positioning of the bromine atom contributes a unique electronic and steric profile to the benzyl moiety.

Impact of Substituent Variations on Biological Potency and Selectivity

Systematic modifications of the this compound scaffold have provided valuable insights into how different substituents influence biological activity. These studies are fundamental to optimizing lead compounds for improved potency and selectivity.

Role of the Bromine Atom in Biological Interaction

The bromine atom at the para-position of the benzyl ring plays a multifaceted role in the biological activity of this compound. Its influence can be attributed to several factors:

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (like oxygen or nitrogen) in the active site of a target protein. This specific and directional interaction can significantly enhance binding affinity and selectivity.

Electronic Effects: As an electron-withdrawing group, bromine alters the electron density of the benzyl ring, which can modulate its interaction with the target. nih.gov

Studies on related halogenated compounds have shown that the nature and position of the halogen can dramatically impact biological outcomes. For instance, in a series of indole derivatives, the introduction of a bromine atom at position 3 or 5 of the indole ring showed favorable results for tyrosine kinase inhibition. nih.gov

Effects of Substitutions on the Indole Ring System

Modifications to the indole ring of the this compound scaffold can significantly impact its biological profile. Key observations from SAR studies on related indole derivatives include:

Position of Substitution: The position of substitution on the indole ring is critical. For example, in a series of CysLT1 selective antagonists, substitution at position 4 of the indole ring was found to be the least favorable for activity. nih.gov

Nature of Substituents: The electronic nature of the substituents is also important. In some series of indole derivatives, the introduction of electron-donating or electron-withdrawing groups at specific positions has been shown to either enhance or diminish activity.

Steric Hindrance: Large, bulky substituents on the indole ring can sometimes lead to a decrease in activity due to steric clashes within the binding site. Conversely, smaller substituents may be well-tolerated or even beneficial.

The table below summarizes the impact of various substitutions on the indole ring in different series of indole-based compounds, providing a general understanding of SAR principles.

| Position of Substitution | Type of Substituent | Observed Effect on Activity | Reference Compound Class |

| C-5 | Halogen (F, Cl, Br) | Increased cytotoxicity | Anticancer indoles nih.gov |

| C-4 | Various | Least favorable for activity | CysLT1 antagonists nih.gov |

| C-7 | Methoxy | Most favorable for activity | CysLT1 antagonists nih.gov |

| C-5 | Various | Enhanced anti-tumor activity | Ursolic acid-indole derivatives nih.gov |

| C-7 | Various | Greatly reduced anti-proliferative activity | Ursolic acid-indole derivatives nih.gov |

Influence of Substitutions on the Benzyl Moiety

Altering the substituents on the benzyl portion of the this compound scaffold is a common strategy for optimizing activity. Key findings include: